2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of pyridine, thiazole, and thiophene rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions that include the formation of the thiazole and pyridine rings, followed by their coupling with thiophene derivatives. Common reagents used in these synthetic routes include hydrazonoyl halides, triethylamine, and arylidenemalononitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings, respectively.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets 2-{[3-CYANO-4,6-DI(2-THIENYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of pyridine, thiazole, and thiophene rings, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS4/c1-12-10-29-20(22-12)24-18(25)11-28-19-14(9-21)13(16-4-2-6-26-16)8-15(23-19)17-5-3-7-27-17/h2-8,10H,11H2,1H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMNSUJVSDUQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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